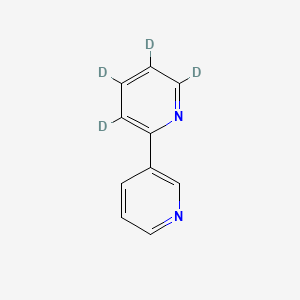

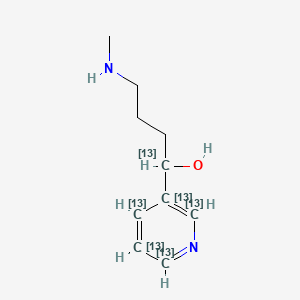

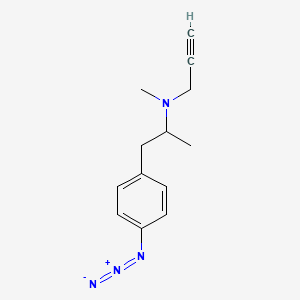

![molecular formula C31H32N2O5 B561918 (2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol CAS No. 1217846-55-3](/img/structure/B561918.png)

(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including a benzyloxy group, a methoxyphenoxy group, an amino group, and a carbazolyl group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the benzyloxy, methoxyphenoxy, and carbazolyl groups could potentially make this compound reactive towards electrophiles .Applications De Recherche Scientifique

Carvedilol Overview

Carvedilol, chemically related to (2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol, exhibits multiple pharmacological effects including β1-, β2-, and α1-adrenoreceptor blocking capabilities. Its antioxidant and antiproliferative properties make it suitable for treating conditions like hypertension, stable angina pectoris, and congestive heart failure. Detailed characterizations, including physical properties and pharmacokinetics, highlight its stability and synthesis methodologies, contributing to its therapeutic efficacy (Beattie, Phadke, & Novakovic, 2013).

Synthesis Innovations

Innovative synthetic routes have led to new derivatives, enhancing carvedilol's biological activity. For instance, the synthesis of novel 2-substituted-3,4-dihydro-1-(9H-carbazol-4-yloxy)methyl-3-(2-(2-methoxyphenoxy) ethyl)-1,3,2λ 5 -oxazaphosphole 2-oxides has been reported, showing moderate antifungal and antibacterial activities, which expands the potential applications of this compound beyond its primary use in cardiovascular diseases (Srinivasulu, Kumar, Raju, & Reddy, 2007).

Crystallography Insights

Crystallographic studies, such as those on carvedilol dihydrogen phosphate propan-2-ol solvate, provide insight into the compound's molecular geometry, crucial for understanding its interaction with biological targets. The structural elucidation through classical intermolecular hydrogen bonds formation offers foundational knowledge for designing more effective derivatives (Chernyshev, Kukushkin, & Velikodny, 2010).

Enantiomer Research

The exploration of carvedilol's enantiomers opens new avenues for therapeutic applications. Research on the synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers has shown significant antiarrhythmic and hypotensive effects, indicating the potential for tailored cardiovascular treatments based on specific enantiomeric forms (Groszek, Bednarski, Dybała, & Filipek, 2009).

Polymorphism and Formulation Development

The discovery of carvedilol's second polymorph highlights the compound's polymorphism, impacting its pharmaceutical formulation and efficacy. Understanding different polymorphic forms is essential for developing more stable and effective drug formulations (Yathirajan, Bindya, Sreevidya, Narayana, & Bolte, 2007).

Mécanisme D'action

Biochemical Pathways

The action of ®-(+)-4’-Benzyloxyphenyl Carvedilol affects the ryanodine receptor 2 (RyR2) pathway . By limiting the open time of RyR2, it can prevent and reverse neuronal hyperactivity, memory impairment, and neuron loss in Alzheimer’s disease (AD) mouse models without affecting the accumulation of beta-amyloid (Aβ) .

Pharmacokinetics

®-(+)-4’-Benzyloxyphenyl Carvedilol is a highly lipophilic drug that is rapidly absorbed from the gastrointestinal tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug . The main pathways of carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation .

Result of Action

The result of the action of ®-(+)-4’-Benzyloxyphenyl Carvedilol is the suppression of neuronal hyperactivity, memory impairment, and neuron loss in AD mouse models . This suggests that it could be a potential new therapy for AD .

Action Environment

The action, efficacy, and stability of ®-(+)-4’-Benzyloxyphenyl Carvedilol can be influenced by environmental factors such as the solubility of the drug . As a BCS Class II drug, it has low solubility, which can affect its bioavailability and therapeutic effectiveness . Various approaches have been explored to increase the solubility of carvedilol, including micronization, solid dispersions, cyclodextrin inclusion complex, hydrotropy, and nanoformulation .

Propriétés

IUPAC Name |

(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethylamino]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O5/c1-35-30-18-24(37-20-22-8-3-2-4-9-22)14-15-28(30)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGLUJVTGHMGCX-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNC[C@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652460 |

Source

|

| Record name | (2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217846-55-3 |

Source

|

| Record name | (2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)

![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)